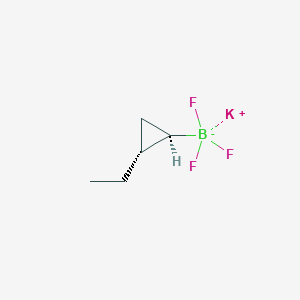
Potassium trans-trifluoro(2-ethylcyclopropyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trans-trifluoro(2-ethylcyclopropyl)borate is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is used as a reagent in organic synthesis, offering unique properties that make it valuable in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trans-trifluoro(2-ethylcyclopropyl)borate typically involves the reaction of 2-ethylcyclopropylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
[ \text{2-ethylcyclopropylboronic acid} + \text{potassium fluoride} + \text{boron trifluoride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process includes the purification of the final product through crystallization or other separation techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trans-trifluoro(2-ethylcyclopropyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and various substituted boron compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Potassium trans-trifluoro(2-ethylcyclopropyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Potassium trans-trifluoro(2-ethylcyclopropyl)borate is unique compared to other potassium trifluoroborates due to its specific structure and reactivity. Similar compounds include:
Potassium cyclopropyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity profiles.
Potassium vinyltrifluoroborate: Known for its use in vinylation reactions.
Potassium phenyltrifluoroborate: Commonly used in the synthesis of aromatic compounds.
The uniqueness of this compound lies in its ability to form stable boron-carbon bonds with a wide range of substrates, making it a versatile reagent in organic synthesis.
Eigenschaften
Molekularformel |
C5H9BF3K |
|---|---|
Molekulargewicht |
176.03 g/mol |
IUPAC-Name |
potassium;[(1R,2R)-2-ethylcyclopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C5H9BF3.K/c1-2-4-3-5(4)6(7,8)9;/h4-5H,2-3H2,1H3;/q-1;+1/t4-,5-;/m1./s1 |
InChI-Schlüssel |
KLQHOBWUPALZHB-TYSVMGFPSA-N |
Isomerische SMILES |
[B-]([C@@H]1C[C@H]1CC)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C1CC1CC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


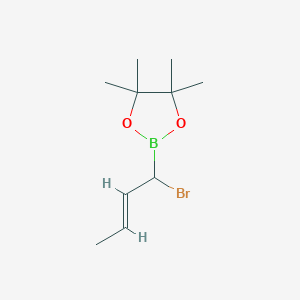


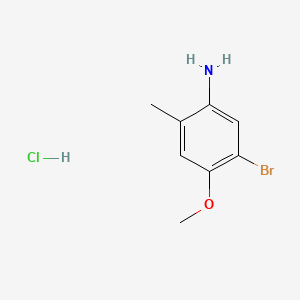
![2-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B13547245.png)

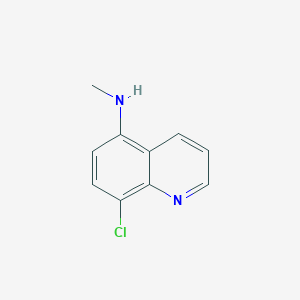
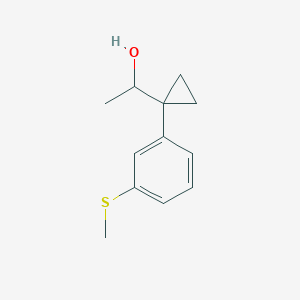
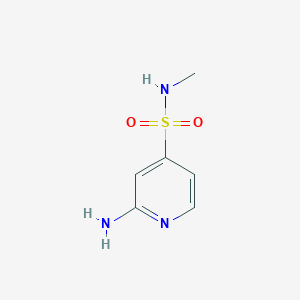
![{3-Fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol](/img/structure/B13547264.png)
